![molecular formula C15H15NO2 B1470989 Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate CAS No. 1393442-25-5](/img/structure/B1470989.png)
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate” is a pyridine carboxylic acid ester. It has a CAS Number of 1393442-25-5 and a molecular weight of 241.29 . The IUPAC name for this compound is methyl 6-(3,5-dimethylphenyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H15NO2 . The InChI code for this compound is 1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.29 .Mechanism of Action
The exact mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. This compound has been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain perception. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, it has been shown to possess antioxidant effects, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been shown to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, it also has some limitations. For example, its solubility in water is relatively low, which may limit its use in certain experimental settings. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Future Directions
There are a number of potential future directions for research on Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate. One area of interest is the development of more potent and selective analogs of the compound, which may exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies investigating the safety and toxicity of this compound are needed to fully evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound with a range of potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and antioxidant properties, and has shown promise as a potential treatment for a number of diseases. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess analgesic properties, with research indicating that it may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSEVBQICUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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